molecular formula C10H15NO B13028355 1-(4-(1-Aminoethyl)phenyl)ethanol

1-(4-(1-Aminoethyl)phenyl)ethanol

Cat. No.: B13028355
M. Wt: 165.23 g/mol
InChI Key: CLUSAFCGJBVFBC-UHFFFAOYSA-N
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Description

1-(4-(1-Aminoethyl)phenyl)ethanol is an organic compound characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(1-Aminoethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-(1-Aminoethyl)phenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature conditions, with a metal catalyst such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1-Aminoethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(4-(1-Aminoethyl)phenyl)ethanone.

    Reduction: 1-(4-(1-Aminoethyl)phenyl)ethanamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(4-(1-Aminoethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)ethanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(1-Aminoethyl)phenyl)ethanol can be compared with similar compounds such as:

    1-(4-(1-Aminoethyl)phenyl)ethanone: Differing by the presence of a ketone group instead of a hydroxyl group.

    1-(4-(1-Aminoethyl)phenyl)ethanamine: Differing by the presence of an amine group instead of a hydroxyl group.

    1-(4-(1-Aminoethyl)phenyl)ethane: Differing by the absence of a hydroxyl group.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[4-(1-aminoethyl)phenyl]ethanol

InChI

InChI=1S/C10H15NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8,12H,11H2,1-2H3

InChI Key

CLUSAFCGJBVFBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)O)N

Origin of Product

United States

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